

In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated Dimethylurea

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Compound of Interest

Compound Name: 1,1-Dimethylurea-d6

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated dimethylurea. Due to the limited availability of direct experimental data for the deuterated analogues, this document synthesizes information on the non-deuterated forms (N,N-dimethylurea and N,N'-dimethylurea), established principles of kinetic isotope effects, and synthetic methodologies for isotopic labeling. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are interested in the application of deuterated compounds. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key processes.

Introduction to Deuterated Dimethylurea

Deuterium (^2H or D), a stable isotope of hydrogen, contains a neutron in its nucleus, making it approximately twice as heavy as protium (^1H). This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, resulting in a phenomenon known as the kinetic isotope effect (KIE).^{[1][2]} In drug discovery, the strategic replacement of hydrogen with deuterium at metabolically susceptible positions can slow down enzymatic degradation, leading to improved pharmacokinetic profiles.^[3]

Dimethylurea exists as two isomers: 1,1-dimethylurea (N,N-dimethylurea) and 1,3-dimethylurea (N,N'-dimethylurea). Deuteration can be applied to the methyl groups (e.g., d₃ or d₆) or the amine protons. This guide will cover the general properties and synthesis of deuterated forms of both isomers.

Physical and Chemical Properties

Direct experimental data for the physical properties of deuterated dimethylurea are not readily available in peer-reviewed literature. The values presented in the tables below are based on the properties of the non-deuterated compounds and theoretical considerations of the effects of deuteration. Deuteration typically leads to a slight increase in molecular weight and can cause subtle changes in melting point, boiling point, and density.^[4]

N,N-Dimethylurea (1,1-Dimethylurea)

Property	Non-Deuterated Value	Estimated Deuterated (d ₆) Value
Molecular Formula	C ₃ H ₈ N ₂ O	C ₃ H ₂ D ₆ N ₂ O
Molecular Weight	88.11 g/mol	~94.15 g/mol
Melting Point	182 °C	Expected to be similar, possibly slightly higher
Boiling Point	Not available	Not available
Density	1.255 g/cm ³	Expected to be slightly higher
Solubility	Soluble in water	Expected to be similar to the non-deuterated form

N,N'-Dimethylurea (1,3-Dimethylurea)

Property	Non-Deuterated Value	Estimated Deuterated (d ₆) Value
Molecular Formula	C ₃ H ₈ N ₂ O	C ₃ H ₂ D ₆ N ₂ O
Molecular Weight	88.11 g/mol	~94.15 g/mol
Melting Point	101-104 °C[5]	Expected to be similar, possibly slightly higher
Boiling Point	268-270 °C	Expected to be slightly higher
Density	1.142 g/cm ³	Expected to be slightly higher
Solubility in Water	765 g/L	Expected to be similar to the non-deuterated form

Experimental Protocols

Synthesis of Deuterated Dimethylurea

A plausible synthetic route to deuterated dimethylurea involves the reaction of a deuterated amine with a carbonyl source. The following protocols are based on general methods for urea synthesis and the preparation of deuterated amines.

3.1.1. Synthesis of Deuterated N,N-Dimethylurea (d₆)

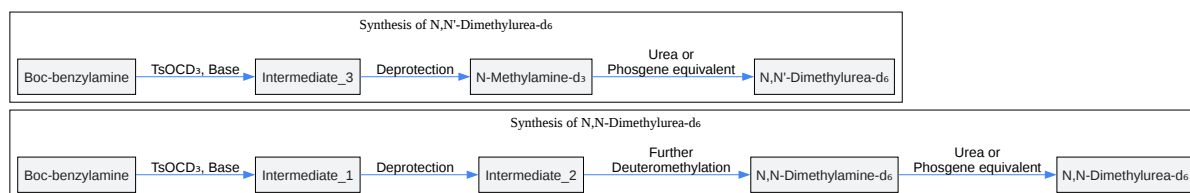
This synthesis would utilize deuterated dimethylamine (d₆).

- **Step 1: Synthesis of Deuterated Dimethylamine (d₆) Hydrochloride.** A multi-step synthesis starting from Boc-benzylamine and a deuterated methylation reagent like TsOCD₃ can be employed to produce deuterated dimethylamine with high isotopic purity. The final step involves the removal of protecting groups to yield deuterated dimethylamine hydrochloride.
- **Step 2: Reaction with a Carbonyl Source.** The resulting deuterated dimethylamine can then be reacted with a suitable carbonyl source, such as phosgene or a phosgene equivalent, or by reacting it with urea under pressure.

3.1.2. Synthesis of Deuterated N,N'-Dimethylurea (d₆)

This synthesis would utilize deuterated methylamine (d_3).

- Step 1: Synthesis of Deuterated Methylamine (d_3) Hydrochloride. Similar to the synthesis of deuterated dimethylamine, deuterated methylamine can be prepared from Boc-benzylamine and a deuterated methylation reagent.
- Step 2: Reaction to Form the Urea. The deuterated methylamine can be reacted with urea in a molten state or with phosgene to form N,N'-bis(trideuteromethyl)urea.



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Proposed synthetic pathways for deuterated dimethylurea isomers.

Analytical Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for confirming deuteration.

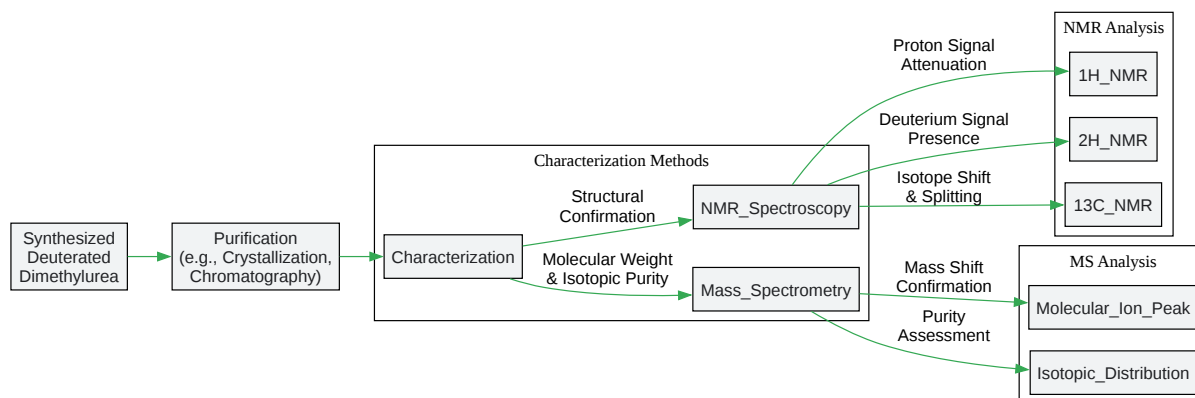
- ^1H NMR: The disappearance or significant reduction in the intensity of the methyl proton signals would indicate successful deuteration.
- ^2H NMR: The presence of a signal in the deuterium spectrum at the chemical shift corresponding to the methyl groups would confirm the incorporation of deuterium.

- ^{13}C NMR: Carbon atoms attached to deuterium will show a characteristic splitting pattern (a triplet for a CD_3 group) and an upfield isotope shift compared to the protonated analogue.

3.2.2. Mass Spectrometry (MS)

MS is used to determine the molecular weight and isotopic enrichment.

- The molecular ion peak in the mass spectrum of deuterated dimethylurea will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated. For a d_6 -dimethylurea, the molecular weight would increase by approximately 6 Da.
- High-resolution mass spectrometry can be used to accurately determine the mass and confirm the elemental composition.



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General analytical workflow for deuterated dimethylurea.

Reactivity and Stability

The C-D bond is stronger than the C-H bond, which can lead to a primary kinetic isotope effect in reactions where this bond is cleaved in the rate-determining step. For reactions involving the methyl groups of dimethylurea, such as N-demethylation by cytochrome P450 enzymes, a significant KIE is expected. This reduced rate of metabolism is a key rationale for the use of deuterated compounds in drug development.

The overall chemical reactivity of the urea functional group is not expected to be significantly altered by deuteration of the methyl groups. The stability of deuterated dimethylurea is expected to be similar to its non-deuterated counterpart under normal storage conditions.

Signaling Pathways and Biological Interactions

There is currently no specific information in the scientific literature regarding signaling pathways or biological interactions that are unique to deuterated dimethylurea. The biological activity of dimethylurea itself is primarily as a metabolite and a precursor in various biosynthetic pathways. The primary biological impact of deuterating dimethylurea would be the alteration of its metabolic fate due to the kinetic isotope effect, potentially leading to a longer biological half-life and altered downstream metabolite profiles.

Conclusion

This technical guide has summarized the available and inferred knowledge on the physical and chemical properties of deuterated dimethylurea. While specific experimental data for the deuterated compound is limited, a strong theoretical framework based on the properties of non-deuterated dimethylurea and the principles of isotope effects allows for a good estimation of its characteristics. The provided synthetic and analytical protocols offer a starting point for researchers working with this and similar deuterated small molecules. The potential for altered metabolic stability makes deuterated dimethylurea a compound of interest for further investigation in the fields of drug development and metabolic research.

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